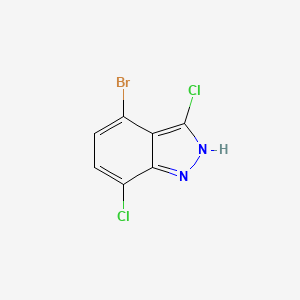

4-Bromo-3,7-dichloro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3,7-dichloro-1H-indazole is a brominated and chlorinated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of indazole. This involves the selective addition of bromine and chlorine atoms to the indazole ring at specific positions.

Industrial Production Methods: On an industrial scale, the synthesis typically involves the use of halogenating agents under controlled conditions to ensure the selective placement of bromine and chlorine atoms.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, and heat.

Reduction: LiAlH₄, H₂, and a catalyst like palladium on carbon (Pd/C).

Substitution: Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazoles with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

4-Bromo-3,7-dichloro-1H-indazole has been identified as a potential anticancer agent. Its structural features allow it to interact with key kinases involved in cancer cell proliferation and survival. Specifically, it targets CHK1 and CHK2 kinases, which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Mechanisms of Action

The compound operates by modulating significant signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. These pathways are essential for various cellular processes including growth, differentiation, and metabolism. By inhibiting these pathways, this compound can disrupt the survival mechanisms of cancer cells .

Biological Studies

Biological Assays

In biological research, this compound is utilized to study its effects on cellular pathways and molecular targets. It serves as a tool compound in assays designed to evaluate its impact on gene expression and cellular metabolism. For instance, studies have shown that this compound can alter the expression levels of pro-apoptotic and anti-apoptotic proteins, indicating its potential role in apoptosis induction .

Structure-Activity Relationship (SAR) Studies

Research has highlighted the importance of substituent groups at specific positions on the indazole scaffold in determining biological activity. Compounds with modifications at the 4-position and 6-position have shown enhanced inhibitory effects against various targets including IDO1 (indoleamine 2,3-dioxygenase), which is implicated in tumor immune evasion .

Chemical Synthesis

Intermediate for Complex Molecules

this compound is also employed as an intermediate in the synthesis of more complex heterocyclic compounds. Its versatility allows chemists to develop novel derivatives that may possess improved biological activities or novel therapeutic properties .

Case Studies

Several studies have documented the efficacy of indazole derivatives in various therapeutic contexts:

- Antitumor Activity : A study demonstrated that an indazole derivative exhibited significant antitumor activity in patients with BRAFV600-mutant melanoma .

- Apoptosis Induction : Another research highlighted that treatment with a specific indazole derivative led to increased apoptosis in breast cancer cells through mitochondrial pathways .

- Antibacterial Activity : Research has shown that certain derivatives display potent antibacterial effects against resistant strains of bacteria .

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparación Con Compuestos Similares

4-Bromo-3,7-dichloro-1H-indazole is unique due to its specific substitution pattern on the indazole ring. Similar compounds include:

4-Bromo-1H-indazole: Lacks the chlorine atoms.

3,7-Dichloro-1H-indazole: Lacks the bromine atom.

4-Bromo-3-chloro-1H-indazole: Has only one chlorine atom.

These compounds differ in their biological activities and chemical properties due to the presence or absence of halogen atoms at specific positions on the indazole ring.

Actividad Biológica

4-Bromo-3,7-dichloro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, supported by recent studies and data.

This compound is an indazole derivative characterized by the presence of bromine and chlorine substituents. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit the proliferation of various cancer cell lines. For instance:

- A study reported that similar indazole derivatives exhibited potent growth inhibitory activity against breast cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM .

- The mechanism of action involves the induction of apoptosis through mitochondrial pathways, characterized by the upregulation of pro-apoptotic proteins (e.g., cleaved caspase-3 and Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | 4T1 | TBD | Apoptosis via mitochondrial pathway |

| Indazole Derivative 2f | 4T1 | 0.23 | Induces ROS production, apoptosis |

| Indazole Derivative 2a | MCF-7 | 1.15 | Inhibits proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Research indicates that indazole derivatives can exhibit significant antibacterial effects:

- A comparative study found that certain indazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains such as Mycobacterium tuberculosis (MIC = 6.55 μM) .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (μM) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | TBD | |

| Indazole Derivative 13c | M. tuberculosis | 6.55 | |

| Indazole Derivative 13d | M. tuberculosis | 7.11 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have shown that substituents at specific positions on the indazole ring can enhance or diminish activity:

- Substituents at the C3 and C7 positions have been identified as critical for maintaining potency against cancer and microbial targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

- In Vivo Studies : In animal models, treatment with indazole derivatives resulted in significant tumor reduction without notable side effects, indicating a favorable therapeutic index .

- Combination Therapies : Research is ongoing into the use of indazole derivatives in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatment .

Propiedades

IUPAC Name |

4-bromo-3,7-dichloro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2N2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVABGVLATFBNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1)Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.